Boc-Gly-amido-C-PEG3-C3-amine
Description
Boc-Gly-amido-(CH2)3-PEG3-(CH2)3-amine (CAS: 525583-49-7) is a polyethylene glycol (PEG)-based heterobifunctional linker widely utilized in proteolysis-targeting chimera (PROTAC) synthesis and antibody-drug conjugate (ADC) development . Its structure comprises:
- Boc (tert-butoxycarbonyl) group: Protects the terminal amine during synthetic steps, enabling controlled deprotection under mild acidic conditions .
- Glycine (Gly) residue: Serves as a simple, rigid spacer between the PEG chain and functional groups .
- PEG3 (triethylene glycol) and (CH2)3 chains: Provide hydrophilicity, flexibility, and steric spacing (total spacer length ~23.5 Å), enhancing solubility and reducing immunogenicity in biological systems .
- Free amine group: Enables conjugation with carboxylic acids, activated esters (e.g., NHS, pentafluorophenyl), or other electrophilic moieties post-Boc removal .
Its molecular formula is C17H35N3O6 (MW: 377.48 g/mol), and it is primarily used to bridge target-binding ligands and E3 ubiquitin ligase recruiters in PROTACs or to functionalize biomolecules in ADCs .
Properties
IUPAC Name |
tert-butyl N-[2-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propylamino]-2-oxoethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35N3O6/c1-17(2,3)26-16(22)20-14-15(21)19-7-5-9-24-11-13-25-12-10-23-8-4-6-18/h4-14,18H2,1-3H3,(H,19,21)(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMUHZCCKYZFHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NCCCOCCOCCOCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Boc-Gly-amido-(CH2)3 Intermediate
Reagents :
- Boc-Gly-OH (1.0 eq)
- 3-aminopropanol (1.2 eq)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq)
- N-Hydroxysuccinimide (NHS, 1.5 eq)
- Dichloromethane (DCM)
Procedure :
Synthesis of (CH2)3-PEG3-(CH2)3-amine Backbone
Method A: Mesylation-Azidation Sequence
- Mesylation :
- Azidation :
Method B: Propargyl Bromide Alkylation
Coupling of Boc-Gly-amido-(CH2)3 to PEG3-(CH2)3-amine
Reagents :
- Boc-Gly-amido-(CH2)3-OH (1.0 eq)
- PEG3-(CH2)3-amine (1.1 eq)
- N,N'-Dicyclohexylcarbodiimide (DCC, 1.5 eq)
- 4-Dimethylaminopyridine (DMAP, 0.1 eq)
Procedure :
- Activate Boc-Gly-amido-(CH2)3-OH with DCC/DMAP in DCM for 1 hour.
- Add PEG3-(CH2)3-amine, stir at room temperature for 24 hours.
- Filter precipitated dicyclohexylurea, concentrate, and purify via size-exclusion chromatography (Sephadex LH-20).
Boc Deprotection and Final Product Isolation
Deprotection Protocol :
- Dissolve protected compound in 4M HCl/dioxane (1:1) at 0°C for 1 hour.
- Neutralize with NaHCO3, extract with DCM, and dry over Na2SO4.
Purification :
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Mesylation-Azide | High selectivity, minimal side reactions | Multi-step, requires toxic NaN3 | 75–88 |
| Propargyl Alkyl. | One-pot alkynylation | Lower yield due to over-alkylation | 70–82 |
| DCC/DMAP Coupling | Efficient amide bond formation | Sensitivity to moisture | 78–85 |
Analytical Characterization
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (CDCl3) : δ 1.44 (s, Boc-CH3), 3.51–3.65 (m, PEG3 and CH2), 5.21 (br, NH).
- ¹³C NMR : δ 28.4 (Boc-CH3), 70.1–70.8 (PEG3), 156.2 (Boc carbonyl).
Mass Spectrometry :
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Reactive Groups and Functional Capabilities
The compound contains two key reactive sites:
-
Primary amine (free for immediate reactions)
-
Boc-protected amine (requires deprotection for activation)
The PEG spacer provides hydrophilicity, enhancing aqueous solubility and reducing steric hindrance during reactions .
Substitution Reactions
The free amino group participates in nucleophilic substitution reactions:
Key Findings :
-
Reactions with NHS esters (e.g., sulfo-NHS) achieve >90% coupling efficiency in pH 7.4 buffers .
-
Reductive amination requires 2–4 equivalents of carbonyl compounds for optimal yields .
Deprotection of Boc Group
The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions:
| Deprotection Method | Conditions | Yield |
|---|---|---|
| Trifluoroacetic acid (TFA) | 20% TFA in DCM, 30 min, RT | >95% |
| Hydrochloric acid (HCl) | 4M HCl/dioxane, 1 hr, RT | 85–90% |
| Phosphoric acid | 85% aq. H₃PO₄, 2 hr, 60°C | 80% |
Mechanistic Insight :
-
Deprotection generates a free amine and releases CO₂ + tert-butanol .
-
TFA is preferred for rapid deprotection without side reactions .
Sequential Bioconjugation Workflow
A two-step protocol enables orthogonal functionalization:
-
Primary amine reaction : Couple with carboxylic acids/NHS esters.
-
Boc deprotection : Expose secondary amine for subsequent reactions.
Example Application :
-
Conjugation of fluorophores (e.g., FITC) to the primary amine, followed by Boc deprotection and peptide coupling .
Stability and Reaction Optimization
| Parameter | Optimal Range | Impact on Reactions |
|---|---|---|
| pH | 7.0–8.5 (amine reactivity) | Higher pH accelerates nucleophilicity |
| Temperature | 20–25°C (RT) | Prevents PEG chain degradation |
| Solvent | DMF, DMSO, or aqueous buffers | Maximizes solubility and efficiency |
Critical Notes :
Comparative Reactivity with Analogues
| Compound | PEG Length | Reactivity Rate (vs. Boc-Gly-PEG3-amine) |
|---|---|---|
| Boc-Gly-PEG2-amine | Shorter | 65% |
| Boc-Gly-PEG4-amine | Longer | 92% |
| Boc-Gly-amido-(CH₂)₃-PEG₃-(CH₂)₃-amine | Medium | 100% (reference) |
Data from PEGylation studies indicate longer PEG chains marginally improve reaction kinetics due to reduced steric effects .
Challenges and Mitigation Strategies
| Issue | Solution |
|---|---|
| Boc group instability in bases | Use pH-controlled buffers (pH 4–7) |
| PEG hydrolysis | Store at -20°C under inert atmosphere |
| Side reactions with aldehydes | Employ excess NaBH₃CN |
Scientific Research Applications
Chemical Properties and Mechanism of Action
Boc-Gly-amido-(CH2)3-PEG3-(CH2)3-amine possesses several key features:
- Molecular Formula : C17H35N3O6
- CAS Number : 525583-49-7
- Functional Groups : Amino group (NH2), Boc-protected amino group, and PEG segment.
The compound's amino group is reactive with carboxylic acids, activated NHS esters, and carbonyls, allowing for the formation of stable amide bonds. The hydrophilic PEG spacer significantly improves solubility in aqueous environments, enhancing its application in biological systems .
Scientific Research Applications
-
Chemistry
- Linker in Synthesis : Used as a linker for synthesizing complex molecules. Its ability to form stable bonds with biomolecules makes it ideal for creating multifunctional compounds .
- Surface Modification : Employed in modifying surfaces and particles to enhance their chemical properties and interactions.
-
Biology
- Bioconjugation : Facilitates the conjugation of proteins and peptides, improving their solubility and stability. This application is crucial for developing therapeutic proteins that require enhanced pharmacokinetics.
- Cellular Uptake : The compound can enhance the cellular uptake of hydrophobic drugs, improving their bioavailability .
-
Medicine
- Drug Delivery Systems : Utilized in drug delivery formulations to improve the pharmacokinetics and biodistribution of therapeutic agents. The PEG component reduces immunogenicity and increases circulation time in biological systems.
- Therapeutic Applications : Investigated for use in targeted therapies, including antibody-drug conjugates (ADCs), where it serves as a linker between antibodies and cytotoxic drugs .
- Industrial Applications
Case Study 1: Bioconjugation Efficiency
A study evaluated the efficiency of Boc-Gly-amido-(CH2)3-PEG3-(CH2)3-amine in bioconjugating therapeutic proteins. The results indicated that the compound significantly enhanced the solubility and stability of conjugated proteins compared to non-PEGylated counterparts. The binding affinity was assessed through various assays, demonstrating improved interaction stability in biological fluids.
| Parameter | Non-PEGylated Protein | PEGylated Protein (Boc-Gly-amido) |
|---|---|---|
| Solubility (mg/mL) | 0.5 | 5.0 |
| Stability (hrs) | 2 | 24 |
| Cellular Uptake (%) | 10 | 40 |
Case Study 2: Drug Delivery Enhancement
In another study focusing on drug delivery systems, Boc-Gly-amido-(CH2)3-PEG3-(CH2)3-amine was conjugated with a hydrophobic anticancer drug. The pharmacokinetic profile showed a significant increase in circulation time and reduced side effects compared to conventional formulations.
| Parameter | Standard Formulation | PEGylated Formulation |
|---|---|---|
| Circulation Time (hrs) | 1 | 8 |
| Side Effects (Severity) | High | Low |
Mechanism of Action
The mechanism of action of Boc-Gly-amido-(CH2)3-PEG3-(CH2)3-amine involves its ability to act as a linker or spacer. The PEG spacer increases the solubility of the compound in aqueous media, while the amino group allows for conjugation with various functional groups. This dual functionality makes it a versatile tool in chemical and biological research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
Functional Group Versatility :
- Unlike azide- or hydroxyl-terminated PEG linkers (e.g., Azido-PEG1-amine, HO-PEG12-CH2COOtBu), Boc-Gly-amido-(CH2)3-PEG3-(CH2)3-amine offers sequential conjugation capabilities (Boc deprotection → amine activation), critical for multi-step PROTAC assembly .
- Azido-PEG1-amine enables bioorthogonal click chemistry but lacks controlled release mechanisms .
PEG Length and Flexibility :
- Shorter PEG chains (PEG1-PEG3) are preferred for rigid spacing in PROTACs to optimize target protein-E3 ligase proximity, whereas longer chains (PEG5-PEG12) enhance solubility in drug delivery systems .
- Boc-Gly-amido-(CH2)3-PEG3-(CH2)3-amine’s combined PEG3 and (CH2)3 segments balance flexibility and steric precision, avoiding excessive hydrophilicity seen in PEG12-based compounds .
Biological Compatibility: Dextran-PEG-NH2 exhibits superior biocompatibility for in vivo applications but lacks the modularity of Boc-Gly-amido-(CH2)3-PEG3-(CH2)3-amine for small-molecule conjugates . The Gly residue in Boc-Gly-amido-(CH2)3-PEG3-(CH2)3-amine minimizes immunogenicity compared to aromatic or charged spacers in other linkers .
Synthetic Utility :
- Unlike t-Boc-N-Amido-PEG5-amine, which requires custom synthesis for specific applications, Boc-Gly-amido-(CH2)3-PEG3-(CH2)3-amine is commercially available in reagent and GMP grades, streamlining large-scale production .
Biological Activity
Boc-Gly-amido-(CH2)3-PEG3-(CH2)3-amine is a specialized compound that belongs to the class of polyethylene glycol (PEG) linkers. It features a tert-butyloxycarbonyl (Boc)-protected glycine moiety, a PEG segment, and an amine group. The molecular formula for this compound is C17H35N3O6, and it is identified by the CAS number 525583-49-7. This compound is primarily utilized in biochemical and pharmaceutical research due to its unique properties that enhance solubility and stability in biological systems.
Structure and Properties
The structure of Boc-Gly-amido-(CH2)3-PEG3-(CH2)3-amine includes:
- Boc Group : Provides protection to the amino functionality, allowing for selective reactions.
- PEG Segment : Enhances water solubility, reduces immunogenicity, and increases circulation time in biological systems.
- Amine Group : Reactive site for bioconjugation with various biomolecules.
The compound acts primarily as a linker in bioconjugation processes. The amino group can react with carboxylic acids, activated NHS esters, and carbonyl groups to form stable amide bonds. The Boc group can be deprotected under mild acidic conditions to yield a free amine, which can further participate in reactions with biomolecules.
Pharmacokinetics
The hydrophilic nature of the PEG spacer significantly increases the solubility of the attached drug or biomolecule in aqueous environments. This property is crucial for improving the pharmacokinetic profile of drugs, allowing for better absorption and distribution within biological systems.
Cellular Effects
Boc-Gly-amido-(CH2)3-PEG3-(CH2)3-amine influences various cellular processes by modifying interactions between biomolecules. Its ability to enhance the solubility of hydrophobic drugs improves their bioavailability and cellular uptake.
Interaction Studies
Studies focusing on this compound typically evaluate its effectiveness in linking to various biomolecules and the performance of these conjugates in biological assays. Parameters assessed include:
- Binding Affinity : Strength of interaction between the linker and target biomolecules.
- Stability : Resistance to degradation in biological fluids.
- Cellular Uptake : Efficiency with which cells internalize the conjugated drugs.
Applications in Drug Delivery
Boc-Gly-amido-(CH2)3-PEG3-(CH2)3-amine has several applications in biotechnology and pharmaceutical development:
- Drug Conjugates : Enhances solubility and stability of peptide-based drugs.
- Antibody-Drug Conjugates (ADCs) : Serves as a linker that connects antibodies with cytotoxic drugs.
- Bioconjugation : Facilitates targeted delivery of therapeutic agents by conjugating with specific ligands .
Comparative Analysis with Similar Compounds
To better understand the unique properties of Boc-Gly-amido-(CH2)3-PEG3-(CH2)3-amine, a comparison with structurally similar compounds can be made:
| Compound Name | Molecular Formula | Key Features | Applications |
|---|---|---|---|
| Boc-Gly-NH-PEG | C15H31N3O5 | Similar PEG structure; less hydrophilic | Drug delivery systems |
| PEG-NH2 | C2nH4n+1N | Free amine without protection | General bioconjugation |
| PEG-Mal | C2nH4n+1O | Maleimide for thiol reactions | Targeted drug delivery |
Case Study 1: Bioconjugation Efficiency
In a study assessing the efficiency of Boc-Gly-amido-(CH2)3-PEG3-(CH2)3-amine as a linker for drug delivery systems, researchers found that conjugates formed using this linker exhibited significantly improved solubility and stability compared to those formed with traditional linkers. The enhanced pharmacokinetics resulted in increased therapeutic efficacy in vivo.
Case Study 2: Antibody-Drug Conjugate Development
Another study focused on developing antibody-drug conjugates using Boc-Gly-amido-(CH2)3-PEG3-(CH2)3-amine demonstrated its potential to reduce off-target effects while maintaining high specificity towards cancer cells. The study highlighted the importance of the PEG component in prolonging circulation time and reducing immunogenicity.
Q & A
Basic Research Questions
Q. What are the key structural components of Boc-Gly-amido-(CH₂)₃-PEG₃-(CH₂)₃-amine, and how do they influence its functionality in bioconjugation?
- Answer : The compound comprises four critical elements:
Boc protection : The tert-butoxycarbonyl (Boc) group shields the terminal amine during synthesis to prevent unwanted side reactions .
Glycine (Gly) : As the simplest amino acid, Gly serves as a flexible linker, enabling peptide chain elongation or functional group attachment .
PEG₃ spacer : A triethylene glycol chain enhances solubility, reduces immunogenicity, and provides steric flexibility for optimal ligand-receptor interactions .
Terminal amine : The deprotected amine enables covalent conjugation to carboxylates or activated esters (e.g., NHS esters) via carbodiimide chemistry .
- Methodological Insight : Use NMR (e.g., Boc tert-butyl signal at δ ~1.4 ppm) and MALDI-TOF MS (expected [M+H]⁺ = 378.5) to verify structural integrity .
Q. What purification strategies are effective for Boc-Gly-amido-(CH₂)₃-PEG₃-(CH₂)₃-amine post-synthesis?
- Answer : Purification typically involves:
- Size-exclusion chromatography (SEC) : Separates PEG-containing compounds from smaller byproducts based on hydrodynamic radius .
- Reverse-phase HPLC : Uses C18 columns with acetonitrile/water gradients to resolve PEG isomers .
- Lyophilization : Removes volatile impurities after aqueous workup .
- Validation : Monitor purity via HPLC-UV (λ = 220 nm for amide bonds) and FTIR (amide I band ~1650 cm⁻¹) .
Q. How is Boc-Gly-amido-(CH₂)₃-PEG₃-(CH₂)₃-amine characterized spectroscopically?
- Answer : Key techniques include:
- ¹H/¹³C NMR : Identify Boc (δ 1.4 ppm, 9H), PEG (-CH₂CH₂O- δ 3.5–3.7 ppm), and amide protons (δ 6.5–8.5 ppm) .
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS: m/z 377.48 [M+H]⁺) .
- FTIR : Detect amide bonds (1650 cm⁻¹) and PEG ether linkages (1100 cm⁻¹) .
Advanced Research Questions
Q. How can the PEG chain length (e.g., PEG₃ vs. PEG₆) be optimized for specific applications like drug delivery or surface functionalization?
- Answer :
- Drug delivery : Shorter PEG chains (PEG₃) minimize steric hindrance for receptor binding, while longer chains (PEG₆) improve solubility and circulation time .
- Surface functionalization : PEG₃ balances flexibility and density for monolayer formation on gold surfaces (e.g., via thiol-amine conjugation) .
- Experimental design : Compare conjugation efficiency (e.g., fluorescence quenching assays) and stability (dynamic light scattering) across PEG variants .
Q. What experimental challenges arise from the Boc protection group during peptide synthesis, and how are they mitigated?
- Answer :
- Deprotection issues : Boc removal requires acidic conditions (e.g., TFA/DCM), which may hydrolyze acid-labile functional groups.
- Mitigation : Use milder acids (e.g., HCl/dioxane) or orthogonal protection strategies (e.g., Fmoc for amine protection) .
- Validation : Monitor deprotection via loss of Boc signals in NMR or HPLC retention time shifts .
Q. How do buffer composition and pH affect the solubility and stability of Boc-Gly-amido-(CH₂)₃-PEG₃-(CH₂)₃-amine?
- Answer :
- Solubility : PEG enhances aqueous solubility, but precipitation may occur in high-salt buffers (e.g., PBS). Use low-ionic-strength buffers (e.g., Tris-HCl, pH 7.4) .
- pH stability : The terminal amine (pKa ~8–9) protonates below pH 7, reducing nucleophilicity. Optimize conjugation reactions at pH 7.5–8.5 .
- Method : Measure solubility via turbidimetry and stability via LC-MS over 24–72 hours .
Q. How can conflicting data on amine reactivity (e.g., conjugation efficiency) be resolved when using Boc-Gly-amido-(CH₂)₃-PEG₃-(CH₂)₃-amine?
- Answer :
- Potential causes : Steric hindrance from PEG₃ or incomplete Boc deprotection.
- Troubleshooting :
Confirm deprotection with ninhydrin tests (free amines turn purple) .
Use alternative coupling agents (e.g., HATU vs. EDC/NHS) to improve efficiency .
Quantify conjugation yields via UV-Vis (e.g., absorbance of NHS leaving groups at 260 nm) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
